雷诺嗪双(N-氧化物)

描述

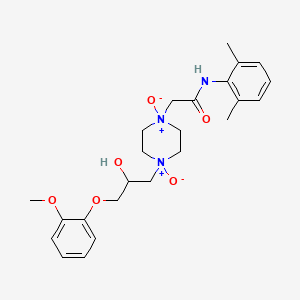

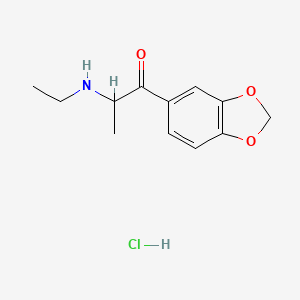

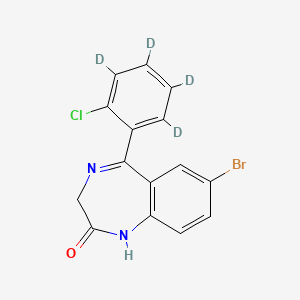

Ranolazine Bis(N-Oxide) is an impurity standard of Ranolazine . Ranolazine is a medication used in the treatment of chronic angina, a condition characterized by chest pain or discomfort due to reduced blood flow to the heart muscle .

Synthesis Analysis

Several process impurities and isomeric Ranolazine impurities have been synthesized . All these synthesized impurities are characterized by spectral techniques including IR, NMR, Mass & HPLC .

Molecular Structure Analysis

The Ranolazine Bis(N-Oxide) molecule contains a total of 68 bonds . There are 35 non-H bond(s), 13 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered .

Chemical Reactions Analysis

Ranolazine has been subjected to stress conditions . The mass balance was found close to 99.5% .

Physical and Chemical Properties Analysis

Ranolazine is a strong base with pKa values of 13.6 . It is a racemic mixture, chemically described as N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine-1-yl)acetamide .

科学研究应用

心血管疾病管理

雷诺嗪主要以其在治疗慢性心绞痛中的作用而闻名,它通过抑制心肌细胞的迟缓钠电流发挥作用 . 这种作用减少了钙超载和心肌缺血,改善了心脏功能和能量利用。 它在射血分数保留的心力衰竭 (HFpEF) 中尤其有效,因为它可以控制左心室舒张末期压力的升高和右心室收缩功能障碍 .

心力衰竭中的代谢调节

该药物还充当代谢调节剂,有利于葡萄糖利用而非脂肪酸氧化。 这种能量底物利用方式的转变可以改善衰竭心脏的“能量饥饿”,在心力衰竭的情况下提供治疗优势 .

肺动脉高压

在诱发肺动脉高压的模型中,雷诺嗪在改善T管紊乱和抑制舒张期Ca2+超载方面显示出希望。 虽然它没有改变体内收缩力,但它在控制这种情况的潜力正在探索中 .

抗心律失常作用

除了其抗心绞痛特性外,雷诺嗪通过阻断各种离子电流(包括hERG/Ikr K+电流)表现出抗心律失常作用。 这些作用有助于其在治疗心房和室性心律失常方面的潜力 .

神经系统疾病

新兴证据表明雷诺嗪可能在中枢神经系统疾病中具有治疗应用。 其对体内神经元的作用表明其在治疗与持续性Na+电流相关的遗传性癫痫和家族性偏头痛方面的潜在益处 .

肿瘤学研究

雷诺嗪在癌症治疗中的作用越来越引起人们的兴趣。 虽然确切的机制仍在研究中,但其对细胞代谢和离子通道调节的影响可能为癌症治疗提供新的途径 .

作用机制

Target of Action

Ranolazine Bis(N-Oxide) primarily targets the late sodium current (I_Na) in heart muscle cells . This current is present in a variety of voltage-gated sodium channels . The late sodium current plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

Ranolazine Bis(N-Oxide) interacts with its targets by inhibiting the late sodium current . This inhibition leads to a reduction in intracellular calcium levels . By preventing the late or persistent inward sodium current (I_Na), it causes an increase in intracellular calcium levels to decrease .

Biochemical Pathways

The inhibition of the late sodium current by Ranolazine Bis(N-Oxide) affects several biochemical pathways. It leads to a decrease in intracellular calcium overload, which is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Additionally, it prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart .

Pharmacokinetics

Ranolazine Bis(N-Oxide) is extensively absorbed after oral administration . It is metabolized in the liver by CYP3A4 and CYP2D6 . The reported clearance rate of orally administered ranolazine is 45 L/h when administered at a dose of 500 mg twice daily . Renal impairment can increase ranolazine serum concentration by 40-50% .

Result of Action

The molecular and cellular effects of Ranolazine Bis(N-Oxide)'s action include a reduction in intracellular calcium levels, leading to reduced tension in the heart wall and reduced oxygen requirements for the muscle . It also inhibits the mitochondrial permeability transition pore (mPTP) opening, cytochrome c release because of cardiolipin peroxidation, and reactive oxygen species formation from mitochondria in heart failure .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Ranolazine Bis(N-Oxide). For example, co-administration of inhibitors of CYP3A4 and CYP2D6, which are involved in the metabolism of ranolazine, can affect ranolazine’s clearance and increase plasma levels .

安全和危害

未来方向

Ranolazine is approved as an antianginal agent and has a favorable overall safety profile . This drug, developed initially as a metabolic modulator, was also identified as an inhibitor of the cardiac late Na+ current . Despite initial enthusiasm and promising development in the cardiovascular field, ranolazine is only authorized as a second-line treatment in patients with chronic angina pectoris .

生化分析

Biochemical Properties

Ranolazine Bis(N-Oxide) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily through its ability to inhibit sodium and potassium ion channel currents . This interaction reduces intracellular calcium overload, which is critical in conditions like ischemia .

Cellular Effects

Ranolazine Bis(N-Oxide) has profound effects on various types of cells and cellular processes. It influences cell function by modulating ion channel activity, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to reduce levels of high-sensitive C-reactive protein (CRP) in patients with stable coronary artery disease .

Molecular Mechanism

The molecular mechanism of Ranolazine Bis(N-Oxide) involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of the late phase of the inward sodium current during cardiac repolarization . This action leads to a decrease in intracellular calcium, thereby reducing the tension in the left ventricular diastolic wall and potentially preventing ventricular tachycardia .

Metabolic Pathways

Ranolazine Bis(N-Oxide) is involved in several metabolic pathways. It is known to prevent fatty acid oxidation and favor glucose utilization, thereby ameliorating the “energy starvation” of the failing heart .

Transport and Distribution

Ranolazine Bis(N-Oxide) is transported and distributed within cells and tissues. It is a substrate for P-glycoprotein (P-gp), and inhibitors of P-gp may increase its bioavailability .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(31)13-11-26(30,12-14-27)15-20(28)17-33-22-10-5-4-9-21(22)32-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUBGFGNJNWYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858361 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-00-1 | |

| Record name | Ranolazine bis(N-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RANOLAZINE BIS(N-OXIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8UVL7D96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)

![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/no-structure.png)